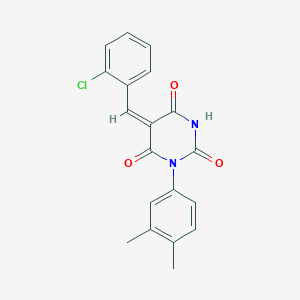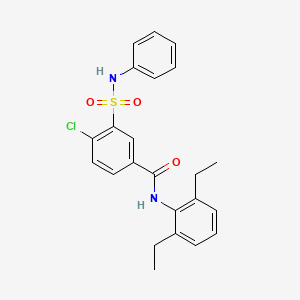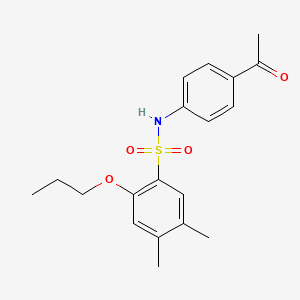![molecular formula C19H17BrN2 B4894531 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile, also known as BPAP, is a chemical compound that belongs to the group of acrylonitrile derivatives. BPAP has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile may exert its effects by modulating the activity of dopamine, serotonin, and glutamate receptors in the brain. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the expression of BDNF and to enhance neurogenesis in the hippocampus. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to improve cognitive function, reduce anxiety, and improve mood in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have low toxicity and has not been associated with any significant side effects in animal models. However, one limitation of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is that it is not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. One area of research is the development of more potent and selective analogs of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. Another area of research is the investigation of the potential therapeutic uses of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile and its effects on the brain and behavior.
Métodos De Síntesis
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile can be synthesized using a variety of methods, including the reaction of 3-bromophenylboronic acid and 4-(1-pyrrolidinyl)phenylboronic acid with acrylonitrile under palladium-catalyzed conditions. Another method involves the reaction of 3-bromophenylacetonitrile and 4-(1-pyrrolidinyl)benzaldehyde in the presence of a base.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2/c20-18-5-3-4-16(13-18)17(14-21)12-15-6-8-19(9-7-15)22-10-1-2-11-22/h3-9,12-13H,1-2,10-11H2/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDVGEZWVKXEAY-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4894465.png)
![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)

![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)


![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)